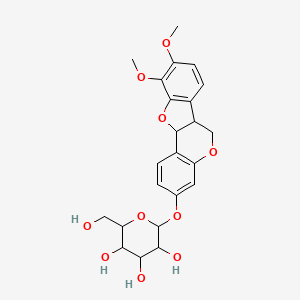

Methylnissolin-3-O-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylnissolin-3-O-glucoside, also known as Methylnissolin-3-O-β-D-glucoside, is a flavonoid derived from the roots of Astragalus membranaceus . It has been found to have anti-inflammatory effects .

Synthesis Analysis

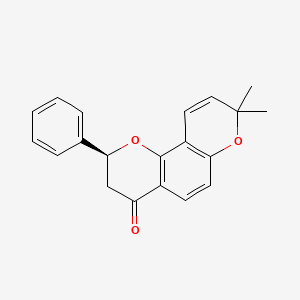

The synthesis of Methylnissolin-3-O-glucoside involves the use of ultra-high-performance liquid chromatography coupled with quadruple time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . In the positive ion mode, Methylnissolin-3-O-glucoside produced an [M + H] + ion at m/z 463.1601 (0.65 ppm, C 23 H 26 O 10); the fragment ion m/z 301.1086 showed an ionized peak corresponding to the ion m/z 463.1601 losing a glucose group .Molecular Structure Analysis

Methylnissolin-3-O-glucoside has a molecular formula of C23H26O10 . It produced an [M + H] + ion at m/z 463.1601 in the positive ion mode . The molecule contains a total of 63 bonds, including 37 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether .Physical And Chemical Properties Analysis

Methylnissolin-3-O-glucoside has a molecular weight of 462.44700 g/mol . It has a density of 1.456±0.06 g/cm3 at 20 °C, 760 mmHg . Its boiling point is 646.3±55.0 °C at 760 mmHg .科学的研究の応用

Cytoprotection against Oxidative Stress

Methylnissolin-3-O-glucoside (MNG) has been found to have cytoprotective effects against oxidative stress . It induces the expression of Nrf2, HO-1, and NQO1, accelerates the translocation of Nrf2 into nuclei, and enhances the phosphorylation of AKT . MNG reduces intracellular ROS generation and protects cells against oxidative damage through the Nrf2/HO-1 and at least partially the PI3K/Akt pathways .

Anti-Inflammatory Effects

MNG is a flavonoid from the roots of Astragalus membranaceus with anti-inflammatory effects . It has been shown to inhibit the production of proinflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) .

Obesity-Induced Inflammatory Responses

MNG has been found to have beneficial effects on obesity-induced inflammatory responses . It inhibits lipid accumulation and the production of IL-6 and MCP-1 in adipocyte-macrophage co-culture . MNG also inhibits the protein expression of CCAAT/enhancer-binding protein alpha (C/EBPα), C/EBPβ, peroxisome proliferator-activated receptor γ (PPARγ), cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) under the same co-culture conditions .

Pharmacological Research

MNG is used in pharmacological research . It’s a pterocarpan analog, which protects EA.hy926 cells against oxidative damage through the Nrf2/HO-1 pathway .

Food Research

MNG is also used in food research . It’s a component of Astragalus membranaceus, a famous herb found among medicinal and food plants in East and Southeastern Asia .

Synthetic Precursor Compounds

MNG serves as a synthetic precursor compound . It’s a nontoxic Nrf2 activator .

Intermediates & Fine Chemicals

MNG is used as an intermediate in the production of fine chemicals .

将来の方向性

The potential of Methylnissolin-3-O-glucoside in the treatment of various conditions, particularly those involving inflammation, is a promising area for future research. Its presence in traditional Chinese medicine prescriptions that have been applied to the clinical treatment of diseases like COVID-19 suggests potential therapeutic applications .

作用機序

Target of Action

Methylnissolin-3-O-glucoside, a flavonoid from the roots of Astragalus membranaceus, is known for its anti-inflammatory effects . .

Mode of Action

It is known that flavonoids, the class of compounds to which methylnissolin-3-o-glucoside belongs, often exert their effects by modulating the activity of various enzymes and cell receptors .

Biochemical Pathways

Flavonoids are known to interact with a wide range of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anticancer effects .

Pharmacokinetics

A study has reported the detection of methylnissolin-3-o-glucoside in vivo, suggesting that it is absorbed and distributed in the body .

Result of Action

Methylnissolin-3-O-glucoside has been reported to exhibit anti-inflammatory effects . This suggests that it may modulate the immune response and potentially reduce inflammation at the molecular and cellular levels.

特性

IUPAC Name |

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIXSTFFMHVOMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylnissolin-3-O-glucoside | |

Q & A

Q1: What is the impact of chlormequat application on Methylnissolin-3-O-glucoside content in Astragali Radix?

A1: Research indicates that the application of chlormequat, a plant growth regulator, can significantly impact the levels of Methylnissolin-3-O-glucoside in Astragali Radix (dried roots of Astragalus membranaceus). Specifically, increasing chlormequat concentrations lead to a decrease in Methylnissolin-3-O-glucoside content. [, ] This reduction ranged from 22.18% to 41.69% depending on the chlormequat concentration used. []

Q2: How does Methylnissolin-3-O-glucoside relate to other bioactive components in Astragali Radix when influenced by chlormequat?

A2: While chlormequat application negatively impacted Methylnissolin-3-O-glucoside content, it led to increased levels of certain saponins like astragaloside I and II. [] This suggests a potential shift in the overall metabolic profile of Astragali Radix under the influence of chlormequat, impacting the relative proportions of different bioactive constituents.

Q3: Has Methylnissolin-3-O-glucoside been identified in any traditional Chinese medicine formulas?

A3: Yes, Methylnissolin-3-O-glucoside has been identified as a constituent in Fangji Huangqi Decoction (FHD), a traditional Chinese medicine formula. [] A study utilizing UHPLC-MS/MS successfully quantified Methylnissolin-3-O-glucoside alongside 18 other bioactive compounds in FHD. [] This highlights the compound's presence in complex herbal preparations.

Q4: What analytical techniques are used to identify and quantify Methylnissolin-3-O-glucoside in plant material or herbal preparations?

A4: Various analytical techniques have been employed to study Methylnissolin-3-O-glucoside. These include:

- UPLC-QTOF-MS: Used for metabolic profiling and identification of Methylnissolin-3-O-glucoside in Astragali Radix. []

- UFLC-MS/MS: Employed for accurate quantification of Methylnissolin-3-O-glucoside alongside other active compounds. []

- UHPLC-MS/MS: Utilized for simultaneous determination of Methylnissolin-3-O-glucoside and other constituents in complex herbal preparations like FHD. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)